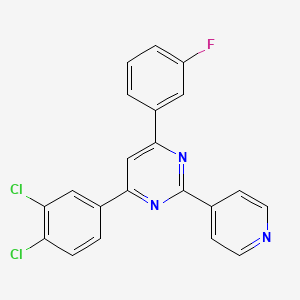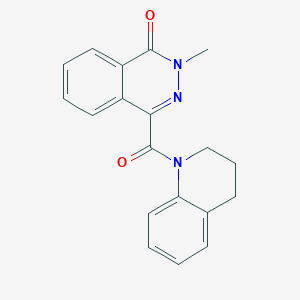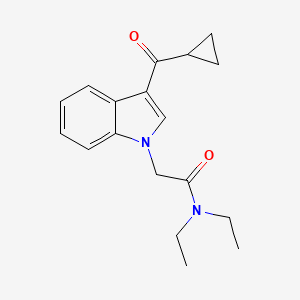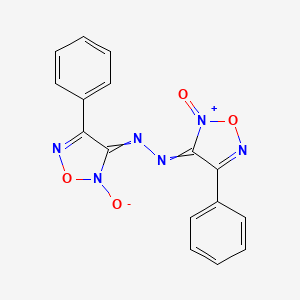![molecular formula C12H11Cl2NO3S2 B11074014 5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B11074014.png)
5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions. Major products formed from these reactions include 3-hydroxy-2-thiophene carboxylic derivatives and other substituted thiophene compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives, including 5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide, have shown potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents . In industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, thiophene derivatives generally exert their effects by modulating various biological pathways, including enzyme inhibition and receptor binding . These interactions can lead to therapeutic effects such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as suprofen and articaine Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anestheticSimilar compounds include other thiophene-based drugs and molecules with varying substituents on the thiophene ring .
Properties
Molecular Formula |
C12H11Cl2NO3S2 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11Cl2NO3S2/c13-9-3-1-2-4-10(9)18-8-7-15-20(16,17)12-6-5-11(14)19-12/h1-6,15H,7-8H2 |
InChI Key |
IKWLDFRWAYXMTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNS(=O)(=O)C2=CC=C(S2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B11073935.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11073939.png)
![4-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11073947.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11073953.png)
![N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B11073958.png)

![2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol](/img/structure/B11073973.png)
![2-amino-4-(1H-indol-3-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11073975.png)

![4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine](/img/structure/B11073979.png)
![methyl 4-({[(2Z)-4-oxo-3-(prop-2-en-1-yl)-2-(prop-2-en-1-ylimino)-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11073982.png)


![3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11074022.png)
